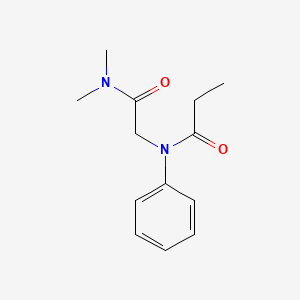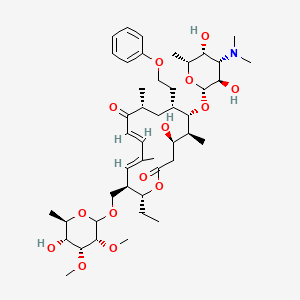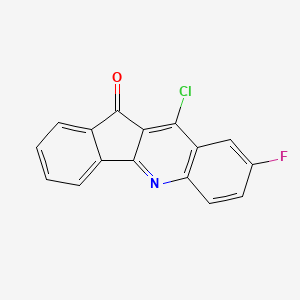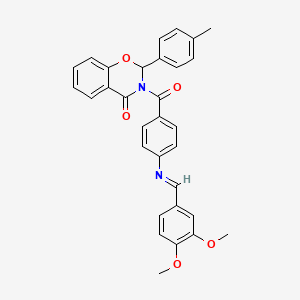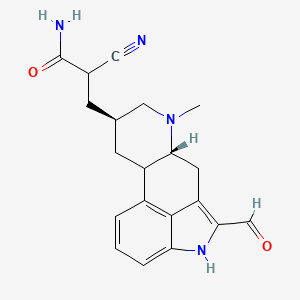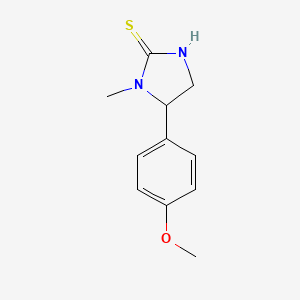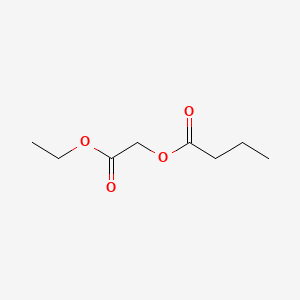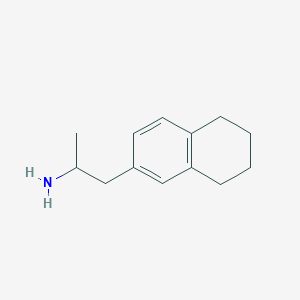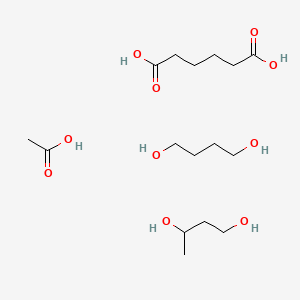
4-tetradecenal, Z
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-Tetradecenal: is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a double bond in the fourth position of a fourteen-carbon chain, with the double bond in the cis configuration. This compound is known for its distinctive odor and is often found in various natural sources, including essential oils and pheromones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroformylation: One common method for synthesizing cis-4-Tetradecenal involves the hydroformylation of 1-tetradecene. This reaction typically uses a rhodium or cobalt catalyst under high pressure and temperature conditions to add a formyl group to the double bond, resulting in the formation of the aldehyde.
Partial Hydrogenation: Another method involves the partial hydrogenation of 4-tetradecynoic acid or its derivatives. This process uses a Lindlar catalyst to selectively hydrogenate the triple bond to a cis double bond, followed by oxidation to form the aldehyde.
Industrial Production Methods: Industrial production of cis-4-Tetradecenal often involves large-scale hydroformylation processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems allows for the production of high-purity cis-4-Tetradecenal in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-4-Tetradecenal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, cis-4-tetradecenol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in cis-4-Tetradecenal can participate in various addition reactions, including halogenation and hydroboration-oxidation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Addition: Bromine in carbon tetrachloride for halogenation, and diborane followed by hydrogen peroxide for hydroboration-oxidation.
Major Products:
Oxidation: cis-4-Tetradecenoic acid.
Reduction: cis-4-Tetradecenol.
Addition: cis-4,5-Dibromotetradecanal (from halogenation).
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-4-Tetradecenal is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pheromones. Its unique structure makes it a valuable intermediate in various chemical transformations.
Biology: In biological research, cis-4-Tetradecenal is studied for its role as a pheromone in insects. It is used in behavioral studies to understand the communication mechanisms in various insect species.
Industry: In the fragrance industry, cis-4-Tetradecenal is used as a component in perfumes and flavorings due to its pleasant odor. It is also used in the formulation of insect attractants and repellents.
Wirkmechanismus
The mechanism of action of cis-4-Tetradecenal primarily involves its interaction with olfactory receptors in insects and other organisms. The compound binds to specific receptors, triggering a cascade of molecular events that result in behavioral responses. In insects, this often leads to attraction or repulsion, depending on the species and context.
Vergleich Mit ähnlichen Verbindungen
cis-4-Decenal: A shorter-chain aldehyde with similar chemical properties but different olfactory characteristics.
trans-4-Tetradecenal: The trans isomer of cis-4-Tetradecenal, which has different physical and chemical properties due to the configuration of the double bond.
cis-4-Octenal: A shorter-chain aldehyde with similar reactivity but different applications.
Uniqueness: cis-4-Tetradecenal is unique due to its specific chain length and cis configuration, which confer distinct olfactory properties and reactivity. Its role as a pheromone in various insect species also sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
115018-49-0 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
(Z)-tetradec-4-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,14H,2-9,12-13H2,1H3/b11-10- |
InChI-Schlüssel |
MRSXTPSFUFLUIT-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCCCC/C=C\CCC=O |
Kanonische SMILES |
CCCCCCCCCC=CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



